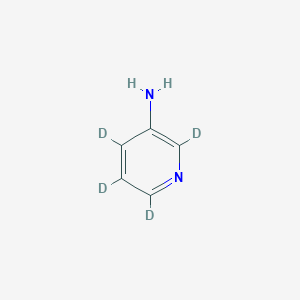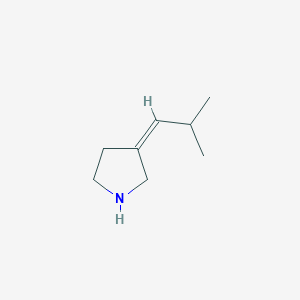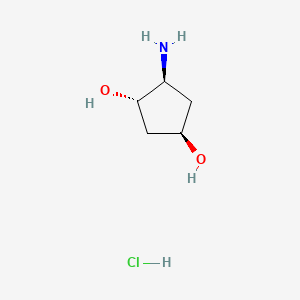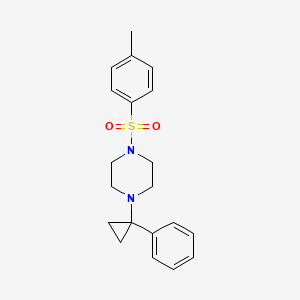
3-Aminopyridine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyridine-d4 is a deuterated form of 3-Aminopyridine, where four hydrogen atoms are replaced by deuterium. This compound is a derivative of pyridine, characterized by an amino group attached to the third carbon of the pyridine ring. It is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Aminopyridine-d4 can be synthesized through the Hofmann degradation of nicotinamide in the presence of sodium hypochlorite and sodium hydroxide . The reaction involves heating nicotinamide with sodium hypobromite, which is prepared in situ by reacting sodium hydroxide and bromine at 70°C .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes reaction cooling treatment, alkali adjustment, heating reaction treatment, vacuum filtration drying, and secondary recrystallization drying . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopyridine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different aminopyridine derivatives.
Substitution: It can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and aminopyridine derivatives .
Applications De Recherche Scientifique
3-Aminopyridine-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Aminopyridine-d4 involves the inhibition of voltage-gated potassium channels. This inhibition prolongs cell membrane depolarization and action potential, enhancing calcium transport into nerve endings . This mechanism is particularly relevant in the treatment of neurological disorders, where it improves neuronal signaling and function.
Comparaison Avec Des Composés Similaires
2-Aminopyridine: Similar structure but with the amino group attached to the second carbon.
4-Aminopyridine: The amino group is attached to the fourth carbon.
3,4-Diaminopyridine: Contains two amino groups attached to the third and fourth carbons.
Uniqueness: 3-Aminopyridine-d4 is unique due to its deuterated form, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterparts . This makes it particularly valuable in research and industrial applications where stability and specific isotopic labeling are required.
Propriétés
Formule moléculaire |
C5H6N2 |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2,4,5,6-tetradeuteriopyridin-3-amine |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D |
Clé InChI |
CUYKNJBYIJFRCU-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1[2H])[2H])N)[2H] |
SMILES canonique |
C1=CC(=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)


![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)


